Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256161
InChI: InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2
SMILES:
Molecular Formula: C9H10O7S2
Molecular Weight: 294.3 g/mol

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate

CAS No.:

Cat. No.: VC16256161

Molecular Formula: C9H10O7S2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate -

Specification

Molecular Formula C9H10O7S2
Molecular Weight 294.3 g/mol
IUPAC Name bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate
Standard InChI InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2
Standard InChI Key ANVGIHAAPGRSIT-UHFFFAOYSA-N
Canonical SMILES C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2

Introduction

Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is a complex organic compound featuring two 1,1-dioxido-2,3-dihydrothiophen-3-yl groups linked by a carbonate moiety. This compound is notable for its unique structural properties and potential applications in organic synthesis and materials science. The molecular formula for Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is C9H10O7S2, and it is available in stock from various chemical suppliers .

Synthesis and Preparation

The synthesis of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of dialkyl carbonates as reagents in organic synthesis can provide insights into how similar compounds are prepared, although specific synthesis details for Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate are not widely documented .

Applications and Potential Uses

While specific applications of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate are not extensively documented, compounds with similar structures are often explored for their potential in organic synthesis, materials science, and pharmaceutical chemistry. The presence of sulfone and carbonate groups suggests potential utility in reactions involving nucleophilic substitution or as intermediates in the synthesis of more complex molecules.

Analytical Techniques for Characterization

Characterization of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the compound's molecular structure and purity.

TechniquePurpose
NMR SpectroscopyStructural elucidation
Mass SpectrometryMolecular weight confirmation and purity assessment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator